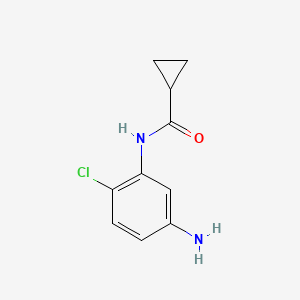

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide

Beschreibung

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 5-amino-2-chlorophenyl substituent. Its molecular formula is C₁₀H₁₀ClN₂O, with a molecular weight of 210.65 g/mol. The compound features a cyclopropane ring fused to a carboxamide group, which is linked to a substituted phenyl ring containing both chlorine and amino functional groups.

Eigenschaften

IUPAC Name |

N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O/c11-8-4-3-7(12)5-9(8)13-10(14)6-1-2-6/h3-6H,1-2,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOVUWCLIVVWLQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=C(C=CC(=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide typically involves the reaction of 5-amino-2-chlorobenzoyl chloride with cyclopropanecarboxamide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Materials: 5-amino-2-chlorobenzoyl chloride and cyclopropanecarboxamide.

Reaction Conditions: The reaction is conducted in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C11H13ClN2O

- Molecular Weight : 224.68 g/mol

- IUPAC Name : N-(5-amino-2-chlorophenyl)cyclopropanecarboxamide

The compound features a cyclopropane ring attached to an amino-substituted chlorophenyl group, which is critical for its biological activity.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Medicinal Chemistry

- Anticancer Properties : The compound has shown significant anticancer activity, particularly against breast cancer cells. Studies indicate that it inhibits tubulin polymerization, a crucial mechanism for cancer cell division. For instance, derivatives of cyclobutane carboxamides have demonstrated IC values as low as 1.0 nM against MCF-7 breast cancer cells, indicating high potency compared to standard chemotherapeutics like colchicine and paclitaxel .

Antiviral Activity

- Research has indicated that this compound exhibits antiviral properties against human adenovirus (HAdV). Related compounds have shown promising results with sub-micromolar potency against HAdV and favorable selectivity indexes (SI > 100), suggesting potential therapeutic use in immunocompromised patients .

Interaction with the Endocannabinoid System

- The compound interacts with cannabinoid receptors, modulating their activity and influencing various physiological processes such as appetite, pain perception, mood regulation, and memory .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer efficacy of this compound demonstrated significant inhibition of MCF-7 breast cancer cell proliferation. The study highlighted the compound's ability to disrupt microtubule dynamics, which is essential for mitosis.

Case Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of this compound against human adenovirus. The results showed that it significantly reduced viral replication in vitro, suggesting its potential as a therapeutic agent for viral infections.

Wirkmechanismus

The mechanism of action of N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and regulation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s key differentiator lies in its 5-amino-2-chlorophenyl substituent. Below is a comparison with closely related cyclopropanecarboxamide derivatives:

Pharmacological and Physicochemical Properties

- Bulkier Analogs () : Compounds like 19 and 24 exhibit higher molecular weights (>265 g/mol) due to extended substituents, which may reduce bioavailability but improve target specificity .

Biologische Aktivität

N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features an amino group and a chlorinated phenyl moiety, which are known to influence its biological activity. The presence of these functional groups can enhance binding affinity to specific receptors or enzymes, potentially leading to varied therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby modulating metabolic pathways.

- Receptor Interaction : It is suggested that the compound can interact with cellular receptors, influencing signal transduction pathways that regulate cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, including:

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Drug |

|---|---|---|

| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |

| Chromobacterium violaceum | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |

These results suggest that while the compound demonstrates antibacterial properties, it may not be as potent as established antibiotics like Streptomycin .

Anticancer Activity

This compound has also been explored for its anticancer potential. Studies have indicated that derivatives of this compound can exhibit significant antiproliferative effects against various cancer cell lines, including:

- MCF-7 (human breast carcinoma)

- A-549 (human lung carcinoma)

The mechanism underlying its anticancer activity is believed to involve the generation of reactive species that form DNA adducts in sensitive tumor cells, leading to cytotoxic effects .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effects on human cancer cell lines and reported IC50 values indicating its potency as an anticancer agent. For instance, one derivative showed an IC50 value of 0.27 µM against adenoviral infections while maintaining low cytotoxicity .

- Structural Modifications : Research has demonstrated that modifications to the cyclopropane moiety can enhance biological activity. For example, substituting different halogens or functional groups can significantly alter the compound's effectiveness against specific targets .

- Pharmacokinetics and Toxicity : Ongoing studies are focused on understanding the pharmacokinetics and potential toxicity of this compound. Initial findings suggest a favorable profile with low toxicity in animal models, indicating its potential for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(5-Amino-2-chlorophenyl)cyclopropanecarboxamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of cyclopropanecarboxamide derivatives often involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, cyclopropane ring formation via Simmons–Smith reactions followed by amidation with activated aryl halides (e.g., 5-amino-2-chloroaniline) is a common approach. Optimization may require adjusting catalysts (e.g., Pd(PPh₃)₄), solvent polarity (DMF or THF), and temperature gradients to enhance regioselectivity. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound .

Q. How can structural elucidation techniques validate the molecular configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming bond angles and torsional strain in cyclopropane-containing compounds. Complementary techniques include:

- FTIR : To verify amide C=O stretching (~1650–1680 cm⁻¹) and NH bending (~1550 cm⁻¹).

- NMR : ¹H NMR for cyclopropane protons (δ 0.8–1.5 ppm, multiplet splitting) and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR can confirm cyclopropane carbons (δ 8–15 ppm) .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?

- Methodological Answer : Cell-based assays using cancer lines (e.g., HeLa, MCF-7) or microbial cultures can screen for antiproliferative/antimicrobial activity. Dose-response curves (0.1–100 µM) with controls (e.g., doxorubicin for cytotoxicity) and viability assays (MTT or resazurin) are standard. Structural analogs like Tozasertib Lactate, a cyclopropanecarboxamide-based kinase inhibitor, suggest potential kinase inhibition pathways .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize molecular geometry and compute electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) against targets like c-Met kinase (PDB ID: 3LQ8) assesses binding modes. HOMO-LUMO gaps (~4–6 eV) indicate charge transfer efficiency, which correlates with biological activity .

Q. What strategies resolve contradictions in reported biological data for cyclopropanecarboxamide derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum concentration, pH). Systematic meta-analysis should:

- Compare IC₅₀ values across studies using standardized protocols (e.g., ATP concentration in kinase assays).

- Validate target engagement via biophysical methods (SPR, ITC) or genetic knockouts (CRISPR-Cas9).

- Reconcile solubility differences (DMSO vs. aqueous buffers) using HPLC purity checks .

Q. What structural modifications enhance the metabolic stability of this compound?

- Methodological Answer : SAR studies suggest:

- Cyclopropane substitution : Introducing electron-withdrawing groups (e.g., CF₃) at the 3-position reduces CYP450-mediated oxidation.

- Aromatic ring modifications : Replacing chlorine with fluorine improves metabolic half-life (t₁/₂ > 2 hrs in liver microsomes).

- Amide isosteres : Replacing the carboxamide with a sulfonamide group (e.g., as in CFTR-targeting derivatives) enhances plasma stability .

Q. How does the cyclopropane ring influence the compound’s conformational rigidity and pharmacological profile?

- Methodological Answer : The cyclopropane ring imposes ~120° bond angles, creating torsional strain that stabilizes bioactive conformations. Molecular dynamics simulations (AMBER) show reduced flexibility compared to open-chain analogs, improving target binding entropy. This strain also increases susceptibility to ring-opening under acidic conditions (e.g., lysosomal pH), which must be mitigated via formulation .

Methodological Challenges

Q. What analytical techniques quantify trace impurities in synthesized batches of this compound?

- Methodological Answer : UPLC-MS/MS (Waters Acquity) with a C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile gradient can detect impurities <0.1%. For chiral purity, chiral HPLC (Chiralpak IA column) with hexane:isopropanol (90:10) resolves enantiomeric excess (>99% ee required for in vivo studies) .

Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.